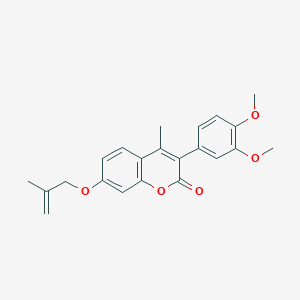

3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one

Description

The compound 3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a 2-methylallyl ether at position 7.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-19(17)11-16)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWAHLOFNKKJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is structurally similar to other compounds that have been studied, such as 3,4-methylenedioxyphenethylamine. These compounds typically interact with their targets by binding to specific receptors, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological pathways. For example, tetrahydroquinoline derivatives are known to exhibit a broad range of biological activities and are used in the production of new materials. They are also important precursors for more complex molecules with bio-utilities.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a chromenone derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of compounds known for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The unique structure of this compound, characterized by the presence of both a dimethoxyphenyl group and a methylallyloxy substituent, contributes to its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets. It may modulate the activity of enzymes and receptors involved in inflammatory processes and cancer progression. Specifically, it has been shown to inhibit certain enzymes linked to these pathways, thereby exerting therapeutic effects.

1. Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The antioxidant activity can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Studies have demonstrated that derivatives of chromenones can protect cellular components from oxidative damage, which is crucial in preventing chronic diseases.

2. Anticancer Properties

Several studies have investigated the anticancer potential of chromenone derivatives. For instance, a related compound demonstrated significant growth inhibition against various tumor cell lines using the MTT assay, indicating potential as an anticancer agent. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly relevant in the context of diseases characterized by chronic inflammation. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which play critical roles in inflammatory pathways.

Case Studies

- Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls.

- Anticancer Activity : In vitro assays conducted on human breast cancer cell lines revealed that this compound exhibited an IC50 value comparable to leading chemotherapeutic agents, suggesting its potential for further development as an anticancer drug.

- Anti-inflammatory Effects : A recent study highlighted the compound's ability to reduce TNF-alpha levels in macrophages stimulated with LPS, demonstrating its anti-inflammatory efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Antioxidant, Anticancer | 10 µM (anticancer) |

| 4-Methyl-7-hydroxycoumarin | - | Antioxidant | 15 µM |

| Coumarin Derivative X | - | Anticancer | 12 µM |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related chromenone derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Notes:

- Bioactivity Trends: Triazole-containing analogs (e.g., compound from ) exhibit pronounced antimicrobial activity, suggesting that heterocyclic substituents at position 7 enhance interaction with microbial targets.

- Electron Effects : Chlorine substitution (as in ) introduces electronegativity, which may improve binding to hydrophobic enzyme pockets, whereas methoxy groups (as in ) enhance electron resonance, stabilizing radical scavenging in antioxidants.

- Synthetic Accessibility : Compounds with simpler substituents (e.g., methoxy at position 7) are more commonly synthesized, as seen in , while allyloxy or epoxy groups require specialized protocols (e.g., ).

Key Research Findings

Antimicrobial Activity : Derivatives with bulky or heterocyclic groups at position 7 (e.g., triazole in ) show enhanced activity against Gram-positive bacteria compared to methoxy-substituted analogs. This suggests the target compound’s 2-methylallyloxy group may offer similar advantages due to steric bulk.

Antioxidant Potential: Methoxy-rich derivatives (e.g., ) exhibit radical scavenging properties, but the target compound’s allyloxy group could introduce pro-oxidant or antioxidant duality depending on reaction conditions.

Structural Stability: Epoxy-substituted chromenones (e.g., ) are prone to ring-opening reactions, whereas the target compound’s allyloxy group may offer greater stability under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.